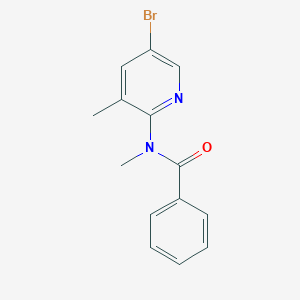![molecular formula C8H12ClN3O B3267280 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol CAS No. 446273-79-6](/img/structure/B3267280.png)
2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol
Descripción general
Descripción
“2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol” is a chemical compound with the CAS Number: 446273-79-6 . It has a molecular weight of 201.66 . The compound is known for its complex structure and has versatile applications in scientific research.
Molecular Structure Analysis
The IUPAC Name for this compound is 2-[(6-chloro-4-pyrimidinyl)amino]-1-butanol . The InChI Code is 1S/C8H12ClN3O/c1-2-6(4-13)12-8-3-7(9)10-5-11-8/h3,5-6,13H,2,4H2,1H3,(H,10,11,12) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 201.66 . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, such as pyrimidines, play a crucial role in medicinal chemistry, serving as core structures for a variety of pharmacologically active molecules. Research on derivatives of pyrimidine, for instance, has demonstrated their importance in the development of compounds with antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. The inclusion of heteroaromatic substituents like furan or thiophene has been shown to significantly affect the activity and selectivity of these molecules, suggesting a potential avenue for the application of "2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol" in drug development (Ostrowski, 2022).
Antimicrobial Applications
Chitosan, a naturally occurring biopolymer, exhibits antimicrobial activity, which has been extensively studied for its potential in food and pharmaceutical formulations. The compound's unique chemical structure enables a wide range of applications, including the development of antimicrobial systems. Research in this area focuses on optimizing chitosan formulations for better usage and efficiency, which could be relevant for the application of "this compound" if its properties are conducive to antimicrobial activity (Raafat & Sahl, 2009).
Bioactive Nucleosides and Nucleobases
The compound's structure suggests potential relevance in the synthesis and modification of nucleosides and nucleobases. Research on bioactive furanyl- or thienyl-substituted nucleobases and nucleosides has highlighted the significance of these modifications in enhancing antiviral and antitumor properties. Modifications leading to the introduction of heteroaryl groups have been particularly noted for their impact on pharmacological activities, which could imply potential research applications for "this compound" in similar contexts (Ostrowski, 2022).
Enzyme Inhibition and Activation
Compounds with specific structural features, including pyrimidine derivatives, have been investigated for their ability to modulate enzyme activity, either as inhibitors or activators. The interactions between such compounds and enzymes are of considerable interest for therapeutic applications, including the treatment of diseases where enzyme regulation plays a crucial role. Research in this area explores the structure-activity relationships that govern these interactions, providing a framework that could be applicable to studying "this compound" (Rashid et al., 2021).
Propiedades
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-6(4-13)12-8-3-7(9)10-5-11-8/h3,5-6,13H,2,4H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXFQBNDKIIBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=CC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
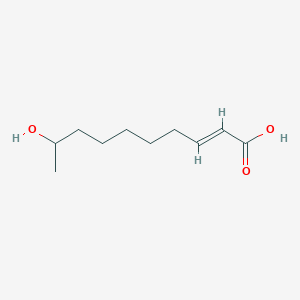
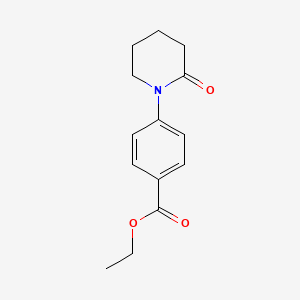
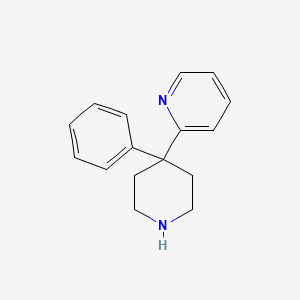
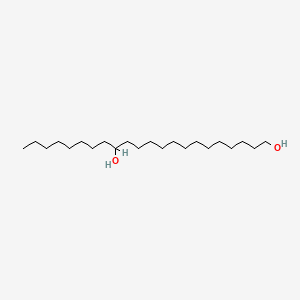
![6-chloro-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B3267238.png)
![Benzo[b]thiophene, 6-bromo-2-chloro-](/img/structure/B3267243.png)
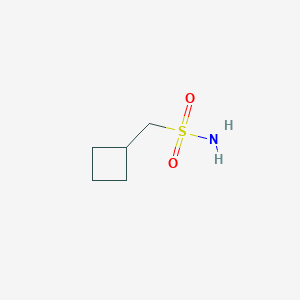
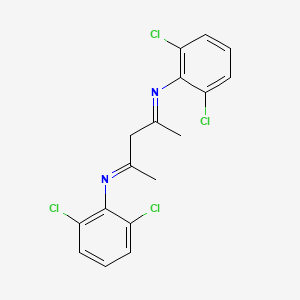
![N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B3267253.png)
![N-[2-(1-Adamantyloxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3267261.png)
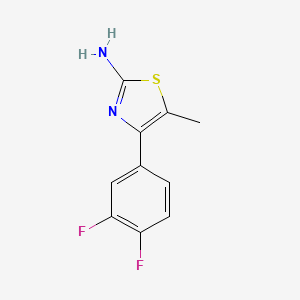

![7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3267289.png)
